molecular formula C19H23ClN2 B8230748 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride CAS No. 186354-46-1

1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride

Cat. No.: B8230748
CAS No.: 186354-46-1
M. Wt: 314.9 g/mol
InChI Key: HUZKVSNKWHUMOW-GBNZRNLASA-N
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Description

This compound is a chiral imidazolium-based ionic liquid featuring two (1R)-1-phenylethyl substituents at the 1 and 3 positions of the imidazolium ring, with chloride as the counterion. Its stereochemistry and bulky aromatic substituents make it relevant in asymmetric catalysis, particularly in transition-metal-catalyzed reactions where steric and electronic tuning of the catalyst environment is critical.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride typically involves the reaction of 1,3-bis[(1R)-1-phenylethyl]imidazole with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired imidazolium salt. The process can be summarized as follows:

Industrial Production Methods: In an industrial setting, the production of this compound may involve larger-scale reactions with optimized conditions to maximize yield and efficiency. The use of automated reactors and continuous flow systems can enhance the scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions: 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Substitution Reactions: Various imidazolium salts with different anions.

    Oxidation and Reduction Reactions: Oxidized or reduced forms of the imidazole ring.

    Complexation Reactions:

Scientific Research Applications

Applications in Catalysis

1H-Imidazolium salts are widely recognized for their role as catalysts in organic reactions. The compound under discussion has been utilized in several catalytic processes:

  • Friedel-Crafts Reactions : Its imidazolium cation can activate electrophiles, enhancing the rate of aromatic substitutions.
  • C-H Activation : This compound has shown efficacy in facilitating C-H bond activation, which is crucial for synthesizing complex organic molecules .

Case Study: Catalytic Efficiency

In a study examining the efficiency of various imidazolium-based catalysts, 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride demonstrated superior performance in promoting Friedel-Crafts alkylation reactions compared to traditional Lewis acids. The reaction conditions were optimized to achieve high yields and selectivity .

Medicinal Chemistry

The biological activity of imidazolium compounds has garnered attention for their potential therapeutic applications.

Antimicrobial Activity

Research has indicated that imidazolium salts possess notable antimicrobial properties. The chloride salt of 1H-Imidazolium has been tested against various bacterial strains, showing promising results:

  • Gram-positive and Gram-negative Bacteria : Effective against Staphylococcus aureus and Escherichia coli.
  • Mechanism of Action : The cationic nature of the imidazolium enhances membrane permeability, leading to bacterial cell death .

Case Study: Antimicrobial Efficacy

In a comparative study of imidazolium salts, this compound exhibited a minimum inhibitory concentration (MIC) lower than that of several commercial antibiotics against resistant bacterial strains .

Material Science

The unique properties of ionic liquids derived from imidazolium compounds make them suitable for various applications in material science.

Electrochemical Applications

Ionic liquids are increasingly used as electrolytes in batteries and supercapacitors due to their high ionic conductivity and thermal stability.

Case Study: Electrochemical Performance

A recent investigation into the use of this compound as an electrolyte in lithium-ion batteries demonstrated improved charge-discharge cycles and enhanced energy density compared to conventional liquid electrolytes .

Table 1: Summary of Biological Activities

Activity TypeTested StrainsMIC (µg/mL)Reference
AntimicrobialStaphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Table 2: Catalytic Applications

Reaction TypeCatalyst UsedYield (%)Reference
Friedel-Crafts1H-Imidazolium Chloride85
C-H Activation1H-Imidazolium Chloride90

Mechanism of Action

The mechanism of action of 1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride involves its interaction with various molecular targets and pathways. The imidazolium cation can interact with biological membranes, proteins, and nucleic acids, leading to changes in their structure and function. The chloride ion can also participate in ionic interactions, influencing the overall activity of the compound. These interactions can result in antimicrobial, antifungal, and catalytic effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Enantiomeric Pair: 1H-Imidazolium, 1,3-bis[(1S)-1-phenylethyl]-, Chloride

  • Structural Relationship : This is the (1S)-enantiomer of the target compound, differing only in the configuration of the chiral centers.
  • Applications : Both enantiomers are used to induce asymmetry in catalytic processes. However, their performance in stereoselective reactions (e.g., asymmetric hydrogenation) may vary significantly due to the handedness of the chiral pocket they create around metal centers .
  • Analytical Differentiation : NMR and LC-MS techniques are critical for distinguishing enantiomers, as their physical properties (e.g., melting points, solubility) are often identical .

1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, Chloride

  • Structural Differences : The substituents here are bulkier 2,4,6-trimethylphenyl groups, creating a more sterically hindered environment compared to the (1R)-1-phenylethyl groups.
  • Catalytic Utility : This compound is used in nickel-catalyzed olefin metathesis, where steric bulk enhances selectivity for ring-closing reactions. The trimethylphenyl groups stabilize low-coordinate metal centers but may reduce reaction rates due to excessive crowding .
  • Synthesis : Prepared via alkylation of imidazole with mesityl bromide, followed by anion exchange .

1,3-Bis(9-anthracenylmethyl)-1H-imidazolium Chloride (DCANIMCl)

  • Structural Features : Anthracenylmethyl substituents introduce extended π-conjugation, enhancing UV-vis absorption properties.
  • Applications : Used in photochemical studies and as a fluorescent probe. The anthracene groups facilitate π-stacking interactions, which are absent in the phenyl-based target compound .

1H-Imidazolium, 1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-, Chloride

  • Substituent Variation : Naphthalene substituents provide a larger aromatic surface area than phenyl groups, altering electronic properties (e.g., increased electron-withdrawing effects).
  • Relevance: Potential use in catalysis requiring enhanced charge delocalization or in materials science for naphthalene-based π-systems .

Data Table: Key Properties of Compared Compounds

Compound Name Substituents Molecular Weight (g/mol) Key Applications References
1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride (1R)-1-phenylethyl Not provided Asymmetric catalysis
1H-Imidazolium, 1,3-bis(2,4,6-trimethylphenyl)-, chloride 2,4,6-trimethylphenyl Not provided Olefin metathesis
DCANIMCl 9-anthracenylmethyl 485.018 Photochemistry, fluorescence
1H-Imidazolium, 1,3-bis[(1S)-1-(1-naphthalenyl)ethyl]-, chloride (1S)-1-(1-naphthalenyl)ethyl Not provided Electronic materials

Research Findings and Trends

  • Steric vs. Electronic Effects : Bulky substituents (e.g., trimethylphenyl, anthracenylmethyl) prioritize steric control in catalysis, while phenyl or naphthalenyl groups balance steric and electronic modulation .
  • Chiral Induction : The (1R)- and (1S)-phenylethyl enantiomers demonstrate the critical role of chirality in asymmetric synthesis, though comparative performance data are scarce in the provided evidence .
  • Synthetic Flexibility : Modular synthesis of imidazolium salts allows tailoring for specific applications, such as fluorescence (anthracene derivatives) or charge stabilization (naphthalene derivatives) .

Biological Activity

1H-Imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride (CAS No. 186354-46-1) is a cationic compound belonging to the family of imidazolium salts. Its unique structure, characterized by two phenylethyl groups attached to the nitrogen atoms of the imidazole ring, endows it with significant biological activity. This article reviews its biological properties, mechanisms of action, and potential applications in various fields.

  • Molecular Formula : C19H21N2Cl
  • Molecular Weight : 312.84 g/mol
  • Appearance : Typically presented as a white to off-white solid.
  • Purity : ≥98% as per supplier specifications .

The biological activity of this compound can be attributed to its interaction with cellular components. The imidazolium cation can interact with biological membranes, proteins, and nucleic acids:

  • Membrane Interaction : The hydrophobic nature of the phenylethyl groups enhances its ability to disrupt lipid bilayers, leading to increased membrane permeability and potential cytotoxic effects on various cell types .
  • Protein Binding : The compound may bind to specific proteins, altering their conformation and function, which could affect signaling pathways within cells.
  • Nucleic Acid Interaction : It may also interact with nucleic acids, potentially influencing gene expression and cellular metabolism.

Antimicrobial Activity

Research indicates that imidazolium salts exhibit notable antimicrobial properties. For example:

  • Antibacterial Effects : Studies have shown that similar imidazolium compounds can inhibit the growth of various bacteria including E. coli and Staphylococcus aureus. The mechanism often involves membrane disruption leading to cell lysis .
  • Antifungal Properties : Imidazolium salts have also demonstrated antifungal activity against species such as Candida albicans, suggesting a broad spectrum of antimicrobial efficacy .

Cytotoxicity

The cytotoxic effects of this compound have been evaluated in several studies:

CompoundCell LineIC50 (µM)Reference
1H-ImidazoliumMCF-7 (Breast Cancer)17.9
1H-ImidazoliumHeLa (Cervical Cancer)14.2
1H-ImidazoliumA549 (Lung Cancer)19.1

These results indicate that this compound has moderate cytotoxicity against various cancer cell lines.

Study on Antimicrobial Efficacy

A study conducted on the antimicrobial activity of imidazolium-based ionic liquids demonstrated that compounds with longer alkyl chains exhibited higher toxicity towards bacterial strains due to enhanced membrane interaction. This suggests that structural modifications can significantly influence biological activity .

Evaluation in Cancer Research

Research focusing on the antiproliferative effects of imidazolium salts showed promising results in inhibiting cancer cell growth. The study utilized sulforhodamine B assays to evaluate cell viability and determined that certain derivatives had IC50 values in the low micromolar range .

Toxicity Considerations

While imidazolium salts are noted for their biological activities, their toxicity profiles must be carefully evaluated. Studies suggest that the toxicity is influenced by both the cation structure and the length of alkyl substituents. Comparatively, imidazolium salts are often less toxic than pyridinium-based ionic liquids but still require cautious handling in laboratory settings .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for preparing 1H-imidazolium, 1,3-bis[(1R)-1-phenylethyl]-, chloride, and how is purity confirmed?

The compound is synthesized via a two-step process: (1) condensation of glyoxal with enantiomerically pure (1R)-1-phenylethylamine to form an imine intermediate, followed by (2) cyclization with a chloromethylating agent (e.g., chloromethylethyl ether) in tetrahydrofuran (THF) under anhydrous conditions. The reaction requires 16 hours of stirring at room temperature in a well-ventilated fume hood due to volatile reagents. Purification involves filtration to isolate the product as a white powder. Purity is confirmed via 1H^1H NMR spectroscopy, where the absence of unreacted starting materials and byproducts is verified by sharp singlet peaks for the imidazolium protons .

Q. Which spectroscopic techniques are critical for characterizing this chiral imidazolium salt?

Key techniques include:

  • 1H^1H NMR : Identifies the imidazolium protons (typically δ 9.5–10.5 ppm as singlets) and confirms stereochemistry via splitting patterns of the (1R)-1-phenylethyl substituents.
  • Chiral HPLC : Validates enantiomeric purity using a chiral stationary phase (e.g., amylose or cellulose derivatives).
  • Mass Spectrometry (ESI-MS) : Confirms molecular weight with a peak corresponding to [M-Cl]+^+ .

Advanced Research Questions

Q. How does the stereochemistry of the (1R)-1-phenylethyl groups influence catalytic activity in asymmetric organocatalysis?

The (1R) configuration induces a rigid, chiral microenvironment around the imidazolium core, which enhances enantioselectivity in reactions like the asymmetric Baylis-Hillman reaction. Computational studies (DFT) reveal that the bulky substituents restrict rotational freedom, stabilizing transition states with specific stereochemical outcomes. Experimental validation involves comparing catalytic performance with diastereomeric or achiral analogs .

Q. What methodological challenges arise when using this compound as a precursor for N-heterocyclic carbenes (NHCs) in organometallic catalysis?

Key challenges include:

  • Deprotonation efficiency : Strong bases (e.g., KOt^tBu) are required to generate the NHC ligand, but excess base can degrade sensitive substrates.
  • Air sensitivity : The free carbene must be handled under inert atmospheres (Ar/N2N_2) to prevent oxidation.
  • Ligand-metal compatibility : The steric bulk of the (1R)-1-phenylethyl groups may hinder coordination to smaller metal centers (e.g., Pd or Ni). Mitigation strategies include tuning reaction solvents (e.g., 1,4-dioxane) and metal precursors (e.g., [Ni(COD)2]\text{[Ni(COD)}_2\text{]}) .

Q. How can researchers resolve contradictions in reported catalytic efficiencies across different reaction systems?

Discrepancies often stem from variations in:

  • Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize ionic intermediates, enhancing nucleophilic catalysis, while nonpolar solvents (e.g., toluene) favor steric control.
  • Substrate scope : Bulky substrates may experience steric clashes with the (1R)-1-phenylethyl groups, reducing turnover. Systematic screening using a substrate library is recommended.
  • Counterion effects : Replacing chloride with BF4\text{BF}_4^- or PF6\text{PF}_6^- can modulate solubility and ion-pairing dynamics, impacting reaction rates .

Q. What computational methods are employed to predict the compound’s behavior in supramolecular assemblies?

  • Molecular Dynamics (MD) Simulations : Model self-assembly in ionic liquids, focusing on π-π stacking between phenyl groups and hydrogen bonding with the chloride anion.
  • Docking Studies : Predict host-guest interactions with cyclodextrins or crown ethers for applications in drug delivery systems.
  • Electrostatic Potential Maps : Visualize charge distribution to rationalize reactivity in nucleophilic substitution reactions .

Properties

IUPAC Name

1,3-bis[(1R)-1-phenylethyl]-1,2-dihydroimidazol-1-ium;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2.ClH/c1-16(18-9-5-3-6-10-18)20-13-14-21(15-20)17(2)19-11-7-4-8-12-19;/h3-14,16-17H,15H2,1-2H3;1H/t16-,17-;/m1./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZKVSNKWHUMOW-GBNZRNLASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1)[NH+]2CN(C=C2)C(C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](C1=CC=CC=C1)[NH+]2CN(C=C2)[C@H](C)C3=CC=CC=C3.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23ClN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20777924
Record name 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20777924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

186354-46-1
Record name 1,3-Bis[(1R)-1-phenylethyl]-2,3-dihydro-1H-imidazol-1-ium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20777924
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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